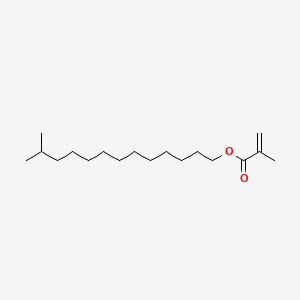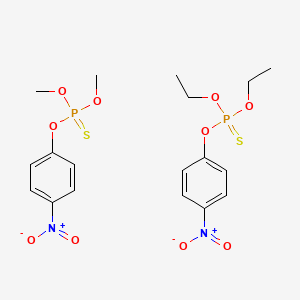
O-Deacetyl-ravidomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Deacetyl-ravidomycin is a microbial metabolite derived from the bacterium Streptomyces ravidus. It is a more active and stable analogue of the ravidomycin complex. This compound exhibits potent, light-dependent antitumor activity and has been found to inhibit Topoisomerase II . It also shows weak antibacterial and antifungal activity .
準備方法
Synthetic Routes and Reaction Conditions
O-Deacetyl-ravidomycin is synthesized through the deacetylation of ravidomycin. The deacetylation process involves refluxing ravidomycin in methanol . The structure of the product is confirmed through spectral data, showing the desired molecular peak at 521 m/z .
Industrial Production Methods
The industrial production of this compound involves culturing Streptomyces ravidus in an aqueous nutrient medium . This process allows for the large-scale production of the compound, which can then be isolated and purified for further use.
化学反応の分析
Types of Reactions
O-Deacetyl-ravidomycin undergoes several types of chemical reactions, including:
Deacetylation: Removal of acetyl groups to form the active compound.
Hydrogenation: Reduction of the vinylic bond to form dihydro derivatives.
Acetylation: Addition of acetyl groups to form diacetyl derivatives.
Common Reagents and Conditions
Methanol: Used for deacetylation by refluxing.
Acetic Anhydride and Pyridine: Used for acetylation at room temperature.
Palladium on Carbon (Pd/C): Used for hydrogenation at atmospheric pressure.
Major Products Formed
Deacetyl-ravidomycin: Formed by deacetylation.
Dihydro-ravidomycin: Formed by hydrogenation.
Diacetyl-ravidomycin: Formed by acetylation.
科学的研究の応用
O-Deacetyl-ravidomycin has a wide range of scientific research applications, including:
Antitumor Activity: Exhibits potent, light-dependent antitumor activity.
Antibacterial Activity: Active against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
Antifungal Activity: Shows weak antifungal activity.
Inhibition of Topoisomerase II: Acts as an inhibitor of Topoisomerase II, which is crucial for DNA replication and cell division.
作用機序
O-Deacetyl-ravidomycin exerts its effects primarily through the inhibition of Topoisomerase II . This enzyme is essential for DNA replication and cell division. By inhibiting Topoisomerase II, this compound disrupts the DNA replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent antitumor agent .
類似化合物との比較
O-Deacetyl-ravidomycin is part of the ravidomycin complex and shares similarities with other compounds such as:
Ravidomycin: The parent compound from which this compound is derived.
Gilvocarcin: Another antibiotic with a similar tetracyclic aglycone structure.
Chrysomycin: Shares structural similarities and is produced by Streptomyces albaduncus.
This compound is unique due to its enhanced stability and activity compared to ravidomycin . Its light-dependent antitumor activity and inhibition of Topoisomerase II make it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C29H31NO8 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
4-[(2S,3R,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m0/s1 |
InChIキー |
ZHXCTIMNNKVMJM-YVTOXBEXSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
正規SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


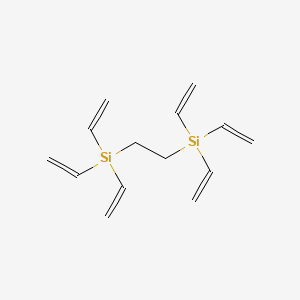
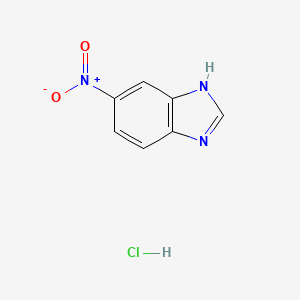
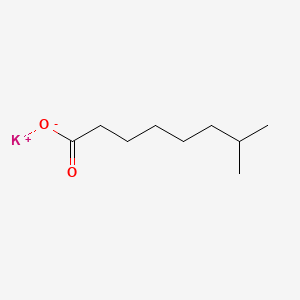
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

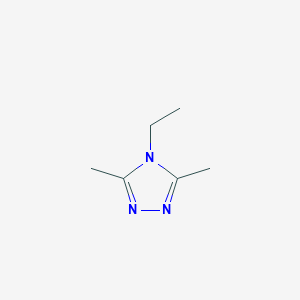
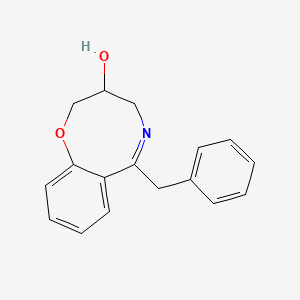
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
